molecular formula C16H16FNO3 B6638422 Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate

Cat. No. B6638422
M. Wt: 289.30 g/mol
InChI Key: JBZLEMBQFZDBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate, also known as MFHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate involves its ability to bind to and activate a specific receptor known as the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in regulating cell growth, differentiation, and inflammation. By activating PPARγ, Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can induce apoptosis in cancer cells and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the modulation of lipid metabolism. Studies have also suggested that Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one limitation of using Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate in lab experiments is its relatively low solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate, including investigating its efficacy in the treatment of various types of cancer, exploring its neuroprotective effects in the treatment of neurodegenerative diseases, and developing novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate and its potential side effects.

Synthesis Methods

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-hydroxybenzaldehyde with N-phenylacetamide in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then methylated using methyl iodide to yield Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate.

Scientific Research Applications

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have anti-inflammatory and antioxidant properties, which may also have therapeutic benefits.

properties

IUPAC Name

methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-21-16(20)15(11-5-3-2-4-6-11)18-10-12-9-13(17)7-8-14(12)19/h2-9,15,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZLEMBQFZDBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate

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